N-[3-(3-carbamoylpyrazol-1-yl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[3-(3-carbamoylpyrazol-1-yl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4S/c25-23(30)22-11-15-29(27-22)21-8-4-7-20(17-21)26-24(31)19-9-13-28(14-10-19)34(32,33)16-12-18-5-2-1-3-6-18/h1-8,11-12,15-17,19H,9-10,13-14H2,(H2,25,30)(H,26,31)/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYLWWQSMRNBSX-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)N3C=CC(=N3)C(=O)N)S(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)N3C=CC(=N3)C(=O)N)S(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(3-carbamoylpyrazol-1-yl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide, a compound with the CAS number 1173305-18-4, has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a sulfonamide group, and a pyrazole moiety. Its molecular formula is , with a molecular weight of approximately 479.6 g/mol. The structural characteristics suggest potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures have shown efficacy against bacterial infections. The sulfonamide group is known for its role in antimicrobial action by inhibiting bacterial folic acid synthesis.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's.
1. Antimicrobial Studies
A patent describes the application of compounds similar to this compound in preventing or treating bacterial infections. These compounds demonstrated significant antimicrobial activity against various strains, suggesting their potential utility in clinical settings .
2. Enzyme Inhibition Studies
Research published in the journal Molecules highlights the inhibitory activity of similar piperidine derivatives against AChE and BChE. The study reported that certain analogs showed promising results with IC50 values indicating effective inhibition at low concentrations .
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | AChE | 12.5 |
| Compound B | BChE | 15.0 |
| This compound | AChE/BChE | TBD |
3. Mechanistic Studies
Molecular docking studies have been conducted to elucidate the binding interactions of this compound with target enzymes. The results indicated that the compound binds effectively to the active sites of AChE and BChE, potentially forming hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex .
Discussion
The biological activity of this compound is promising, particularly in the context of enzyme inhibition and antimicrobial properties. Further studies are necessary to fully understand its pharmacodynamics and pharmacokinetics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with COX-2 Inhibitory Activity (Quinazolinone Derivatives)
describes 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide, a quinazolinone derivative with a sulfonamide group and (E)-2-phenylethenyl moiety. Key comparisons:
- Core structure: The quinazolinone ring in replaces the pyrazole-carboxamide and piperidine groups in the target compound. Quinazolinones are rigid, planar systems, whereas the target’s piperidine introduces conformational flexibility.
- Biological activity: The quinazolinone derivative exhibits 47.1% COX-2 inhibition at 20 μM . The target compound’s pyrazole and sulfonylpiperidine may enhance selectivity for other enzymes (e.g., kinases or carbonic anhydrases).
- Solubility : Sulfonamide groups in both compounds improve water solubility, but the target’s piperidine may further enhance bioavailability.
Pyrazole-Sulfonamide Hybrids (Chlorophenyl Derivatives)
details N-[(4-chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (25) and its dichlorophenyl analogue (26). Comparisons include:
- Substituent effects: The 4-chlorophenyl and 3,4-dichlorophenyl groups in introduce electron-withdrawing effects, which may stabilize the sulfonamide moiety and influence target binding.
- Spectral properties : Both compounds show IR peaks for SO₂ (1384–1169 cm⁻¹) and NH (3247–3186 cm⁻¹), consistent with the target’s sulfonamide and carbamoyl groups. However, the target’s piperidine ring may introduce additional C-H stretching (2924–2856 cm⁻¹) .
- Thermal stability : Compound 25 has a higher melting point (178–182°C) than 26 (163–166°C), suggesting that halogen substitution impacts crystallinity. The target compound’s melting point is unreported but may vary based on piperidine flexibility.
Conformational and Crystallographic Comparisons
analyzes 1-{3-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}ethanone, highlighting:
- Pyrazoline conformation : The envelope conformation of the pyrazoline ring (deviation: 0.107 Å) contrasts with the target’s fully aromatic pyrazole, which may adopt a planar structure for improved stacking .
- Hydrogen bonding : C–H···O interactions in stabilize the crystal lattice. The target’s carbamoyl and sulfonamide groups may form similar intermolecular bonds, enhancing solid-state stability .
Piperidine-Sulfonamide Analogues
describes FMF-04-159-2 , a piperidine-carboxamide derivative with a trichlorobenzamido group. Key distinctions:
- Molecular weight : FMF-04-159-2 (683.01 g/mol) is heavier than the target compound due to its trichlorobenzamido substituent. This may reduce metabolic clearance compared to the target’s simpler phenyl group .
- Functional groups: Both compounds share sulfonylpiperidine motifs, but FMF-04-159-2’s furan and dimethylamino groups introduce heterocyclic diversity absent in the target.
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sequential coupling of the pyrazole-carbamoylphenyl moiety with the piperidine-sulfonyl intermediate. Key steps include:
- Suzuki-Miyaura cross-coupling to attach the (E)-styrenyl sulfonyl group to the piperidine ring.
- Amide bond formation between the 3-carbamoylpyrazole and phenyl groups under carbodiimide-mediated conditions (e.g., EDCI/HOBt).
- Critical parameters : Solvent polarity (e.g., DMF vs. THF) affects reaction rates, while temperatures >80°C may degrade sensitive intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential for isolating high-purity product .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for diagnostic groups (e.g., sulfonyl protons at δ 3.2–3.5 ppm, pyrazole carbamoyl NH at δ 8.1–8.3 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <5 ppm error.
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Q. How can solubility and stability data inform formulation strategies for in vivo studies?
- Methodological Answer : Conduct pH-dependent solubility assays (e.g., shake-flask method in PBS buffers) to identify optimal conditions. For stability, use accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Results guide excipient selection (e.g., cyclodextrins for solubility enhancement) .
Advanced Research Questions
Q. How can computational tools predict the compound’s 3D conformation and target interactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate solvated systems (e.g., TIP3P water model) to analyze conformational flexibility of the piperidine ring and styrenyl group.
- Docking Studies : Use AutoDock Vina to model binding to targets (e.g., kinases or GPCRs), focusing on hydrogen bonds between the carbamoyl group and catalytic residues. Validate with free-energy perturbation (FEP) calculations .
Q. What strategies resolve contradictions in biological activity data across experimental models?
- Methodological Answer :
- Orthogonal Assays : Compare enzymatic inhibition (IC50) with cellular viability (MTT assay) to distinguish target-specific effects from off-target toxicity.
- Kinetic Solubility vs. Membrane Permeability : Address discrepancies using parallel artificial membrane permeability assays (PAMPA) and Caco-2 models to evaluate bioavailability .
Q. How can structural modifications improve selectivity for a specific biological target?
- Methodological Answer :
- SAR Analysis : Replace the (E)-styrenyl group with bioisosteres (e.g., substituted benzyl sulfonates) to reduce off-target interactions.
- Proteome-Wide Profiling : Use affinity chromatography coupled with mass spectrometry to identify unintended binding partners of derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
